molecular formula C7H14N2O B3350889 1-Acetamidopiperidine CAS No. 31507-04-7

1-Acetamidopiperidine

Cat. No.: B3350889
CAS No.: 31507-04-7
M. Wt: 142.2 g/mol
InChI Key: SXESBRNYONQKLV-UHFFFAOYSA-N
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Description

1-Acetamidopiperidine is an organic compound with the chemical formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of an acetamido group attached to the piperidine ring. It is a white solid that is soluble in organic solvents such as ethanol and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetamidopiperidine can be synthesized through various methods. One common method involves the acylation of piperidine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product in good purity .

Industrial Production Methods: Industrial production of this compound often involves the continuous flow reaction of piperidine with acetic anhydride. This method allows for efficient large-scale production with high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Acetamidopiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetamidopiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-acetamidopiperidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The acetamido group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the acetamido group, which imparts distinct chemical and biological properties. This functional group enhances its solubility in organic solvents and its reactivity in various chemical reactions .

Properties

IUPAC Name

N-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-7(10)8-9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXESBRNYONQKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486470
Record name 1-acetamidopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31507-04-7
Record name 1-acetamidopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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